molecular formula C6H12O B1580522 2-Methyl-1-penten-3-OL CAS No. 2088-07-5

2-Methyl-1-penten-3-OL

Cat. No. B1580522
CAS RN: 2088-07-5
M. Wt: 100.16 g/mol
InChI Key: DHNPVHJGKASNBQ-UHFFFAOYSA-N
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Description

2-Methyl-1-penten-3-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as 1-Penten-3-ol, 2-methyl-, and Propanol, 1-ethyl-2-methylene- .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-penten-3-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Biofuel Production

A significant application of pentanol isomers, including compounds similar to 2-Methyl-1-penten-3-OL, lies in biofuel production. Through metabolic engineering, microbial strains have been developed for the production of these isomers, indicating their potential as biofuels. Although current production levels are not yet practical for industrial applications, this research holds promise for future biofuel sources, underscoring the importance of 2-Methyl-1-penten-3-OL derivatives in renewable energy research (Cann & Liao, 2009).

Organic Synthesis and Catalysis

In the realm of organic synthesis, 2-Methyl-1-penten-3-OL and its derivatives serve as substrates in catalytic reactions. For instance, the platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, including 2,2-diphenyl-4-penten-1-ol, leads to the formation of cyclic ethers. This process demonstrates the compound's utility in synthesizing complex organic molecules, which can be crucial for pharmaceuticals, materials science, and more (Qian, Han, & Widenhoefer, 2004).

Polymer Science

The compound also finds applications in polymer science, particularly in the polymerization processes to produce materials with unique properties. For example, the oligomerization of linear 1-olefins using a chlorogallate(III) ionic liquid can optimize the production of lubricant base oils, demonstrating the role of 2-Methyl-1-penten-3-OL derivatives in material science and engineering (Atkins, Seddon, & Swadźba-Kwaśny, 2011).

Chemical Analysis and Environmental Science

Moreover, 2-Methyl-1-penten-3-OL is used in chemical analysis and environmental science to study the reactions and properties of biogenic alcohols. Its interactions with ions in selected ion flow tube studies provide insights into atmospheric chemistry and the environmental impact of organic compounds (Schoon et al., 2007).

Safety And Hazards

2-Methyl-1-penten-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin and eye irritation . It may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPVHJGKASNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019746
Record name 2-Methyl-1-penten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-penten-3-OL

CAS RN

2088-07-5
Record name 2-Methyl-1-penten-3-ol
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Record name 2-Methyl-1-penten-3-ol
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Record name 2-METHYL-1-PENTEN-3-OL
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Record name 2-Methyl-1-penten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-PENTEN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRP494O3FY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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